N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE
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Overview
Description
N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE involves several steps. One common method includes the reaction of furan-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. This intermediate is then reacted with furan-2-carboxamide under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like bromine (Br2) and nitric acid (HNO3). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-{[1-(FURAN-2-CARBONYL)PIPERIDIN-4-YL]METHYL}FURAN-2-CARBOXAMIDE can be compared with other furan derivatives, such as:
Furanylfentanyl: A potent synthetic opioid with a furan ring structure.
Furan-2-carboxylic acid: A simple furan derivative used in organic synthesis.
Furan-2,5-dicarboxylic acid: An oxidation product of furan used in the production of polymers
The uniqueness of this compound lies in its combination of the furan and piperidine rings, which imparts distinct biological and pharmacological properties.
Properties
IUPAC Name |
N-[[1-(furan-2-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15(13-3-1-9-21-13)17-11-12-5-7-18(8-6-12)16(20)14-4-2-10-22-14/h1-4,9-10,12H,5-8,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQMCPOTAMGBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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